3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride 3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18080507
InChI: InChI=1S/C13H14N2O.ClH/c16-13(12-6-3-7-14-12)10-8-15-11-5-2-1-4-9(10)11;/h1-2,4-5,8,12,14-15H,3,6-7H2;1H
SMILES:
Molecular Formula: C13H15ClN2O
Molecular Weight: 250.72 g/mol

3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride

CAS No.:

Cat. No.: VC18080507

Molecular Formula: C13H15ClN2O

Molecular Weight: 250.72 g/mol

* For research use only. Not for human or veterinary use.

3-(pyrrolidine-2-carbonyl)-1H-indole hydrochloride -

Specification

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
IUPAC Name 1H-indol-3-yl(pyrrolidin-2-yl)methanone;hydrochloride
Standard InChI InChI=1S/C13H14N2O.ClH/c16-13(12-6-3-7-14-12)10-8-15-11-5-2-1-4-9(10)11;/h1-2,4-5,8,12,14-15H,3,6-7H2;1H
Standard InChI Key UFUIYVUDWNVTPL-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C(=O)C2=CNC3=CC=CC=C32.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(Pyrrolidine-2-carbonyl)-1H-indole hydrochloride features a bicyclic indole core (1H-indole) substituted at the 3-position with a pyrrolidine-2-carbonyl group. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development. Key identifiers include:

IUPAC Name: 1H-indol-3-yl(pyrrolidin-2-yl)methanone hydrochloride
Canonical SMILES: C1CC(NC1)C(=O)C2=CNC3=CC=CC=C32.Cl\text{C1CC(NC1)C(=O)C2=CNC3=CC=CC=C32.Cl}
InChIKey: UFUIYVUDWNVTPL-UHFFFAOYSA-N .

The pyrrolidine ring adopts an envelope conformation, while the indole system maintains planarity, facilitating π-π stacking interactions with biological targets. X-ray crystallography of analogous compounds reveals that the carbonyl group bridges the two heterocycles, creating a rigid scaffold conducive to selective binding .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a nucleophilic acyl substitution between indole derivatives and pyrrolidine-2-carbonyl chloride. A representative protocol includes:

  • Activation: Indole (1.2 mmol) is deprotonated using a base like sodium hydride in anhydrous tetrahydrofuran (THF).

  • Acylation: Pyrrolidine-2-carbonyl chloride (1.5 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

  • Salt Formation: The product is treated with hydrochloric acid to yield the hydrochloride salt .

Solvent and Catalytic Effects

Reaction efficiency varies significantly with solvent polarity. Ethanol, a polar protic solvent, achieves yields exceeding 90% within 5 hours, whereas toluene (nonpolar) yields trace amounts even after 16 hours (Table 1) .

Table 1: Solvent-Dependent Reaction Yields

SolventTime (h)Yield (%)
Toluene16<5
Acetonitrile965
Ethanol4.596

Density functional theory (DFT) studies suggest that ethanol stabilizes transition states through hydrogen bonding, reducing activation energy .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Pyrrolidine-containing indoles exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) by disrupting membrane integrity and ergosterol biosynthesis.

Applications in Drug Development

Migraine Therapy

Analogous compounds like eletriptan (Figure 2) target 5-HT1D_{1D} receptors, aborting migraine attacks via vasoconstriction. The pyrrolidine moiety enhances receptor affinity, while the indole system mimics serotonin’s structure .

Figure 2: Eletriptan (5-HT1D_{1D} Agonist)
C22H26N2O2S\text{C}_{22}\text{H}_{26}\text{N}_2\text{O}_2\text{S}, featuring a sulfonylethyl group for improved bioavailability.

Antibiotic Adjuvants

Indole-pyrrolidine hybrids potentiate β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) by inhibiting efflux pumps.

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